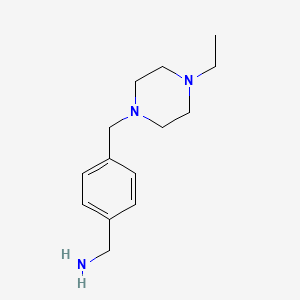

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-2-16-7-9-17(10-8-16)12-14-5-3-13(11-15)4-6-14/h3-6H,2,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUDSDDZIRPWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588116 | |

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-67-0 | |

| Record name | 1-{4-[(4-Ethylpiperazin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Properties, Synthesis, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its chemical and physical properties, offers a plausible synthetic route with a detailed experimental protocol, and outlines a complete analytical framework for its characterization. Furthermore, it explores the molecule's reactivity and discusses its potential as a versatile scaffold in medicinal chemistry for the development of novel therapeutics, particularly those targeting the central nervous system. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction & Significance

This compound is a bifunctional organic compound featuring a benzylamine moiety linked to an N-ethylpiperazine ring. Its molecular architecture makes it a valuable intermediate and building block in synthetic chemistry.[1][2] The true value of this molecule lies in its identity as a structural scaffold for drug discovery. It combines three key pharmacophoric elements:

-

A Primary Aryl-Alkylamine: The benzylamine group provides a primary amine that serves as a crucial handle for subsequent chemical modifications, such as amide or sulfonamide formation, allowing for the systematic exploration of structure-activity relationships (SAR).

-

A Substituted Piperazine Ring: The piperazine heterocycle is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3] Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. The N-ethyl substitution provides a specific lipophilic character.

-

A Precisely Spaced Aromatic Core: The benzene ring provides a rigid core that can engage in various receptor interactions, including π-stacking, while the methylene linker ensures conformational flexibility between the two nitrogen-containing moieties.

This combination of features makes this compound a compelling starting point for developing libraries of compounds aimed at various biological targets, including G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[4][5]

Physicochemical & Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for its appropriate handling, storage, and use in synthetic applications.

Table 1: Core Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | (4-((4-ethylpiperazin-1-yl)methyl)phenyl)methanamine | - |

| CAS Number | 914349-67-0 | [6] |

| Molecular Formula | C₁₄H₂₃N₃ | [1][2] |

| Molecular Weight | 233.35 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 351.8 ± 32.0 °C (at 760 mmHg) | [4] |

| InChI Key | SAUDSDDZIRPWMO-UHFFFAOYSA-N | [1][2] |

| Recommended Storage | 2-8°C | [4] |

Diagram 1: Annotated Chemical Structure

Caption: Annotated structure of the title compound.

Synthesis and Purification

While this compound is commercially available as a building block, understanding its synthesis is crucial for researchers planning to create novel derivatives or require larger quantities. A highly efficient and common method for its preparation is through reductive amination.

Retrosynthetic Analysis & Proposed Pathway

The most logical disconnection is at the C-N bond formed between the benzyl group and the piperazine nitrogen. This leads back to 4-formylbenzylamine (or a protected precursor) and N-ethylpiperazine, which are readily available starting materials. The forward synthesis involves the formation of an imine/iminium ion intermediate, followed by reduction.

Diagram 2: Proposed Synthetic Workflow

Caption: Workflow for synthesis via reductive amination.

Experimental Protocol: Reductive Amination

Causality: This one-pot procedure is selected for its high efficiency and mild reaction conditions, which are compatible with the free primary amine on the benzaldehyde. Sodium triacetoxyborohydride is the reducing agent of choice as it is selective for iminium ions over aldehydes and is stable in anhydrous solvents, preventing side reactions.

Methodology:

-

Reaction Setup: To a solution of 4-(aminomethyl)benzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or methanol (approx. 0.1 M) in a round-bottom flask under an inert atmosphere (N₂), add N-ethylpiperazine (1.1 eq).

-

Imine Formation: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur. Allow the reaction to stir at room temperature for 12-24 hours until TLC analysis indicates complete formation of the product.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% triethylamine to prevent product tailing on the acidic silica) as the eluent.

-

Validation: Combine the pure fractions and evaporate the solvent to yield the title compound. Confirm identity and purity using the analytical methods described in Section 4.0.

Analytical Characterization

As this compound is often supplied without detailed analytical data, establishing a robust characterization protocol is essential for quality control.[1] The following section describes the expected spectral data for structural confirmation.

Predicted Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals are outlined in Table 2.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments

| Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| -CH₂-CH₃ (Ethyl) | ~1.10 | Triplet (t) | 3H |

| -NH₂ (Primary Amine) | ~1.5-2.0 | Broad singlet | 2H |

| Piperazine & Ethyl -CH₂- | ~2.40-2.60 | Multiplet (m) | 10H |

| Ar-CH₂-N (Piperazine) | ~3.50 | Singlet (s) | 2H |

| Ar-CH₂-NH₂ (Benzylamine) | ~3.85 | Singlet (s) | 2H |

| Aromatic Protons (Ar-H) | ~7.25-7.35 | AA'BB' system | 4H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (100 MHz, CDCl₃): The molecule is expected to show 10 distinct carbon signals: 1 for the methyl group, 4 for the inequivalent methylene groups, and 5 for the aromatic carbons (due to symmetry).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

3300-3400 cm⁻¹: N-H stretching (primary amine), two bands expected.

-

2950-3050 cm⁻¹: Aromatic C-H stretching.

-

2800-2950 cm⁻¹: Aliphatic C-H stretching (methyl and methylene groups).

-

~1600 cm⁻¹: C=C stretching of the aromatic ring.

-

1100-1250 cm⁻¹: C-N stretching.

Mass Spectrometry (MS):

-

Mode: Electrospray Ionization (ESI+).

-

Expected [M+H]⁺: m/z 234.20.

-

Key Fragmentation: A prominent fragment is expected from benzylic cleavage, resulting in the loss of the aminomethyl group or the ethylpiperazin-1-ylmethyl group.

Chromatographic Purity Assessment

A standard reverse-phase HPLC method is recommended for determining the purity of the compound.

Table 3: Recommended HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Causality: A C18 column is suitable for this moderately polar compound. The use of a formic acid modifier ensures the amine functional groups are protonated, leading to sharp, symmetrical peaks and reproducible retention times.

Reactivity and Applications in Drug Discovery

The primary amine of the benzylamine moiety is the principal site for derivatization, providing a gateway to a wide array of chemical entities.

Diagram 3: Potential Derivatization Pathways

Caption: Key reactions targeting the primary amine.

Applications:

-

CNS Agents: The N-substituted piperazine motif is a classic feature of CNS-active drugs. Derivatives could be explored as inhibitors of neurotransmitter reuptake (e.g., GlyT-1) or as ligands for dopamine and serotonin receptors.[5][7]

-

Antineoplastic Agents: Many kinase inhibitors incorporate piperazine rings to enhance solubility and interact with the solvent-exposed regions of the ATP-binding pocket.

-

Anti-Infective Agents: The scaffold can be elaborated to develop novel antibacterial or antifungal agents, a field where piperazine derivatives have shown promise.[8]

Safety and Handling

Proper handling is crucial due to the compound's potential hazards. The following information is derived from safety data sheets for the compound and structurally related chemicals.

Table 4: GHS Hazard Summary

| Pictogram | GHS Code | Hazard Statement | Reference(s) |

| H302 | Harmful if swallowed | [6][9] | |

| H315 | Causes skin irritation | [6][9] | |

| H319 | Causes serious eye irritation | [6][9] | |

| H335 | May cause respiratory irritation | [6][9] |

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[9][10]

-

Skin and Body Protection: Wear a lab coat. Ensure adequate ventilation to avoid inhaling dust.[9]

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[11]

Conclusion

This compound stands out as a highly functional and versatile chemical building block. Its unique structure, combining a reactive primary amine with the pharmacologically significant N-ethylpiperazine moiety, provides a robust platform for the synthesis of diverse compound libraries. By understanding its properties, synthesis, and analytical profile as detailed in this guide, researchers can effectively and safely utilize this compound to accelerate the discovery and development of next-generation therapeutics.

References

-

This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

-

This compound - Amerigo Scientific. Amerigo Scientific.

-

This compound - LabSolutions. LabSolutions.

-

Safety Data Sheet - Angene Chemical. Angene Chemical.

-

SAFETY DATA SHEET - VPG Sensors. VPG Sensors.

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

-

This compound AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

-

This compound - MySkinRecipes. MySkinRecipes.

-

4-(4-Ethylpiperazin-1-yl)aniline | C12H19N3 | CID 936738 - PubChem. National Center for Biotechnology Information.

-

4-Methylbenzylamine | C8H11N | CID 66035 - PubChem. National Center for Biotechnology Information.

-

Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed.

-

4-(4-Methylpiperazin-1-yl)benzylamine - CymitQuimica. CymitQuimica.

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib.

-

Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.

-

NMR, mass spectroscopy, IR - finding compound structure? ResearchGate.

-

Benzylamine(100-46-9) 1H NMR spectrum - ChemicalBook. ChemicalBook.

-

4-benzyl-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1-piperazinamine - [1H NMR] - Spectrum - SpectraBase. SpectraBase.

-

FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. ResearchGate.

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.

-

Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI.

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. This compound [myskinrecipes.com]

- 5. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. angenechemical.com [angenechemical.com]

- 10. nsel.cee.illinois.edu [nsel.cee.illinois.edu]

- 11. fishersci.nl [fishersci.nl]

The Analytical Scientist's Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Comprehensive Framework for Structure Elucidation

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a strategic and logical workflow, grounded in the principles of spectroscopic analysis, to unambiguously determine the molecule's constitution. We will explore the "why" behind each experimental choice, ensuring a self-validating and robust analytical cascade.

Introduction: The Molecular Blueprint

The precise structural characterization of any chemical entity is a cornerstone of chemical and pharmaceutical research. For this compound, a compound featuring a benzylamine moiety linked to an ethylpiperazine group via a methylene bridge, a multi-faceted analytical approach is paramount. Its molecular formula is C₁₄H₂₃N₃, with a molecular weight of 233.35 g/mol .[1][2] The IUPAC name for this compound is [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine, and its CAS number is 914349-67-0.[3]

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is not a linear path but rather an iterative and interconnected workflow. The following diagram illustrates the logical progression from initial sample assessment to the final, confirmed structure.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Fingerprint

Mass spectrometry serves as the initial gateway in our analytical journey, providing two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues to its substructures.

Predicted Mass Spectrum Data

| Feature | Predicted Value | Rationale |

| Molecular Ion (M⁺) | m/z 233.19 | Corresponds to the molecular formula C₁₄H₂₃N₃. The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, consistent with the Nitrogen Rule. |

| Base Peak | m/z 132 | Predicted to be the most abundant fragment, arising from a stable benzylic cation. |

| Key Fragments | m/z 106, 91, 57 | These fragments correspond to characteristic cleavages of the benzylamine and ethylpiperazine moieties. |

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for benzylamines and piperazines. Alpha-cleavage is a dominant fragmentation mechanism for amines.[2] The bond between the benzylic carbon and the piperazine nitrogen is prone to cleavage, as is the bond between the benzylic carbon and the aromatic ring.

Caption: Key fragmentation steps for the target molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

-

Data Acquisition: Introduce the sample into the ion source via a direct insertion probe or gas chromatography (GC) inlet. Acquire the mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the observed spectrum with predicted fragmentation patterns.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides rapid and definitive information about the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3400-3250 | N-H (Primary Amine) | Symmetric & Asymmetric Stretch | Medium, Sharp (two bands) |

| 3030 | C-H (Aromatic) | Stretch | Medium to Weak |

| 2950-2850 | C-H (Aliphatic) | Stretch | Strong |

| 1650-1580 | N-H (Primary Amine) | Bend (Scissoring) | Medium to Strong |

| 1600, 1475 | C=C (Aromatic) | Ring Stretch | Medium |

| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong |

| 1250-1020 | C-N (Aliphatic Amine) | Stretch | Medium |

| 910-665 | N-H | Wag | Broad, Strong |

Rationale: The presence of a primary amine (-NH₂) is indicated by the characteristic N-H stretching and bending vibrations.[4][5] Aromatic C-H and C=C stretching absorptions confirm the benzene ring.[6] The C-N stretching bands will likely be complex due to the presence of both aliphatic and aromatic C-N bonds.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans for a good signal-to-noise ratio.

-

-

Data Acquisition: Obtain a background spectrum of the clean ATR crystal. Acquire the sample spectrum.

-

Data Analysis:

-

Identify and label the major absorption bands.

-

Correlate the observed frequencies with known functional group absorptions to confirm the presence of the amine, aromatic ring, and aliphatic moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the connectivity and chemical environment of each carbon and hydrogen atom.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.28 | d | 2H | Ar-H (ortho to CH₂N) | Deshielded by the electron-withdrawing CH₂N group. |

| ~7.25 | d | 2H | Ar-H (ortho to CH₂NH₂) | Deshielded by the electron-withdrawing CH₂NH₂ group. |

| ~3.80 | s | 2H | Ar-CH₂ -NH₂ | Benzylic protons adjacent to the primary amine. |

| ~3.50 | s | 2H | Ar-CH₂ -N(piperazine) | Benzylic protons adjacent to the piperazine nitrogen. |

| ~2.50 | t | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the ethyl group. |

| ~2.45 | q | 2H | -CH₂ -CH₃ | Methylene protons of the ethyl group, split by the methyl protons. |

| ~2.40 | t | 4H | Piperazine CH₂ | Protons on the piperazine ring adjacent to the benzylic carbon. |

| ~1.50 | br s | 2H | -NH₂ | Labile protons of the primary amine; signal may be broad and its position is concentration-dependent. |

| ~1.10 | t | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the methylene protons. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140 | Quaternary Ar-C | Aromatic carbon attached to the CH₂NH₂ group. |

| ~138 | Quaternary Ar-C | Aromatic carbon attached to the CH₂N(piperazine) group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~128 | Ar-C H | Aromatic methine carbons. |

| ~63 | Ar-C H₂-N(piperazine) | Benzylic carbon adjacent to the piperazine. |

| ~53 | Piperazine C H₂ | Piperazine carbons adjacent to the ethyl group. |

| ~52 | -C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~46 | Ar-C H₂-NH₂ | Benzylic carbon adjacent to the primary amine. |

| ~12 | -CH₂-C H₃ | Methyl carbon of the ethyl group. |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Room temperature.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

-

(Optional but Recommended): Acquire 2D NMR spectra such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations) for unambiguous assignment.

-

-

Data Analysis:

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

-

Assign all proton and carbon signals to their respective atoms in the proposed structure.

-

Integrated Data Analysis and Final Confirmation

The final and most critical step is the holistic integration of data from all three spectroscopic techniques. The molecular weight from MS must match the molecular formula confirmed by elemental analysis and be consistent with the ¹H and ¹³C NMR data. The functional groups identified by IR must be present in the NMR spectra. The fragmentation pattern in the mass spectrum should be explainable by the structure determined from NMR. When all data streams converge to support a single, unambiguous structure, the elucidation is complete.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern analytical techniques. By strategically employing Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, and by critically evaluating the data in an integrated manner, researchers can confidently and accurately determine the molecular structure of novel compounds, a fundamental requirement for advancing drug discovery and development.

References

-

Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link][4]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. [Link][5]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link][6]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][2]

Sources

Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 4-(4-ethylpiperazin-1-ylmethyl)benzylamine, a piperazine-containing benzylamine derivative of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the nucleophilic substitution of 4-(chloromethyl)benzonitrile with N-ethylpiperazine, followed by the reduction of the resulting benzonitrile intermediate to the target primary amine.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a straightforward two-step sequence. The first step involves the formation of a C-N bond through the reaction of a benzylic halide with a secondary amine. The second step is a reduction of a nitrile functional group to a primary amine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Step 1: Synthesis of 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile

This procedure describes the synthesis of the intermediate, 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile, via a nucleophilic substitution reaction between 4-(chloromethyl)benzonitrile and N-ethylpiperazine.

Materials:

-

4-(chloromethyl)benzonitrile

-

N-ethylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 4-(chloromethyl)benzonitrile (1.0 eq) in acetonitrile, add N-ethylpiperazine (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitrile group of the intermediate to the primary amine using catalytic hydrogenation with Raney® Nickel.

Materials:

-

4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Ammonia solution (e.g., 7N in methanol) (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 4-(4-ethylpiperazin-1-ylmethyl)benzonitrile (1.0 eq) in ethanol or methanol. An optional addition of an ammonia solution can be beneficial.

-

Carefully add a catalytic amount of Raney® Nickel slurry under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature. The reaction may be gently heated to increase the rate.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by column chromatography or crystallization.

-

Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | Nucleophilic Substitution | 4-(chloromethyl)benzonitrile | N-ethylpiperazine, K₂CO₃ | 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile | 85-95 | >95 |

| 2 | Nitrile Reduction (Catalytic Hydrogenation) | 4-(4-Ethylpiperazin-1-ylmethyl)benzonitrile | Raney® Ni, H₂ | This compound | 80-90 | >98 |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: General workflow for the synthesis and characterization of the target compound.

IUPAC Nomenclature of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine.[1]

This systematic name is derived following the IUPAC nomenclature rules, which provide a standardized method for naming chemical compounds. The naming convention for this molecule can be broken down as follows:

-

Methanamine: This is the parent name, indicating a methane group attached to an amine group (-NH2). In this case, it corresponds to the benzylamine part of the common name, where the aminomethyl group (-CH2NH2) is the principal functional group.

-

[...phenyl]: This indicates that the methanamine group is attached to a phenyl (benzene) ring.

-

4-[(4-ethylpiperazin-1-yl)methyl]: This part of the name describes the substituent at the 4th position of the phenyl ring.

-

methyl: A methylene (-CH2-) bridge connects the piperazine ring to the phenyl ring.

-

(4-ethylpiperazin-1-yl): This describes the piperazine ring itself. "piperazin-1-yl" indicates that the piperazine ring is attached to the methyl bridge at its nitrogen atom at position 1. "4-ethyl" specifies that an ethyl group (-CH2CH3) is attached to the nitrogen atom at position 4 of the piperazine ring.

-

The structure consists of a central benzylamine core, where the benzene ring is substituted at the para-position (position 4) with a methyl group that is, in turn, linked to the nitrogen at position 1 of an N-ethylpiperazine ring.

Numerous chemical suppliers and databases confirm this IUPAC name and provide additional information on the compound, such as its chemical formula (C14H23N3) and molecular weight (233.35 g/mol ).[2] The compound is listed with the CAS Number 914349-67-0.[1]

Logical Diagram for IUPAC Name Derivation

The following diagram illustrates the logical breakdown of the IUPAC name for this compound.

References

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physical and chemical data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted properties and general experimental protocols applicable to the synthesis, purification, and analysis of this and structurally related compounds.

Chemical and Physical Data

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-((4-ethylpiperazin-1-yl)methyl)benzylamine | - |

| CAS Number | 914349-67-0 | [1] |

| Molecular Formula | C₁₄H₂₃N₃ | [1] |

| Molecular Weight | 233.35 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 351.8 ± 32.0 °C | [2] |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Purification

Conceptual Synthetic Pathway

A common method for the synthesis of such compounds involves the reductive amination of a corresponding aldehyde with a piperazine derivative.

References

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine molecular weight

An In-depth Technical Guide to 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: Molecular Profile, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. We will delve into its core molecular and physicochemical properties, centered around its molecular weight of 233.35 g/mol . This document outlines a validated, plausible synthetic route via reductive amination and subsequent purification protocols. Furthermore, it explores the compound's utility as a versatile chemical building block and scaffold in the context of drug discovery, supported by an analysis of its constituent functional groups—the benzylamine and N-ethylpiperazine moieties. This guide is intended to serve as a foundational resource for researchers utilizing this compound in their experimental workflows.

Introduction: The Significance of Piperazinyl-Benzylamine Scaffolds

The benzylamine substructure is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active agents due to its ability to engage in hydrogen bonding and ionic interactions.[1] Similarly, the piperazine ring is a classic "privileged scaffold," a structural motif that can interact with multiple biological targets. When combined, as in this compound, these two moieties create a versatile molecule with distinct reactive and interactive sites. The primary amine of the benzylamine group serves as a key nucleophile or a point for salt formation, while the tertiary amine within the ethylpiperazine ring offers another site for protonation and influences overall solubility and pharmacokinetic properties. Understanding the fundamental characteristics of this compound is the first step toward leveraging its full potential in novel molecular design.

Core Molecular Profile

The foundational step in any research involving a specific chemical entity is to establish its precise identity. The core molecular profile of this compound is summarized below.

Key Identifiers and Molecular Weight

A consolidated table of the compound's essential identifiers provides a quick reference for documentation and analysis. The molecular weight, a critical parameter for all stoichiometric calculations, is 233.35 g/mol .[2][3][4]

| Property | Value | Source(s) |

| Molecular Weight | 233.35 g/mol | [2][3][4] |

| Molecular Formula | C₁₄H₂₃N₃ | [2][3][5] |

| IUPAC Name | [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine | [5] |

| CAS Number | 914349-67-0 | [4][5] |

| Canonical SMILES | CCN1CCN(CC1)Cc2ccc(CN)cc2 | [2][3] |

| InChI Key | SAUDSDDZIRPWMO-UHFFFAOYSA-N | [2][5] |

Molecular Structure

The structure combines a benzylamine core with an N-ethylpiperazine group attached via a methylene bridge. This arrangement provides both a flexible linker and defined spatial orientation of the two key functional groups.

Caption: 2D structure of this compound.

Physicochemical Properties and Characterization

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data from commercial suppliers.

-

Physical Form: The compound is typically supplied as a solid.[2]

-

Purity: Commercially available batches are often cited with a purity of 97% or higher.[4][5]

-

Solubility: The presence of three amine nitrogen atoms suggests that the compound will exhibit good solubility in acidic aqueous solutions due to salt formation. It is expected to be soluble in common organic solvents like methanol, ethanol, and DMSO.

-

Stability: Benzylamines are generally stable under standard laboratory conditions but can be sensitive to oxidation. It is recommended to store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Expert Insight: It is critical for the end-user to independently verify the identity and purity of this compound upon receipt, as suppliers often provide it as a research chemical without extensive batch-specific analytical data.[2][3] Standard characterization techniques would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and molecular weight.

Synthesis and Purification Strategies

A robust and common method for synthesizing substituted benzylamines of this type is through reductive amination . This strategy offers high yields and operational simplicity.

Proposed Synthetic Workflow

The synthesis involves the reaction of a commercially available aldehyde with a primary or secondary amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol (Self-Validating)

This protocol describes a laboratory-scale synthesis.

Objective: To synthesize and purify this compound.

Materials:

-

4-(Aminomethyl)benzaldehyde (or a suitable protected precursor)

-

N-Ethylpiperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)benzaldehyde (1.0 eq) and N-ethylpiperazine (1.1 eq). Dissolve the components in anhydrous DCE (approx. 0.1 M concentration).

-

Causality: Using a slight excess of the amine helps drive the initial imine formation to completion. Anhydrous solvent is crucial as water can hydrolyze the imine intermediate and decompose the reducing agent.

-

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde. Adding it in portions controls any potential exotherm.

-

-

Reaction Monitoring (Validation Step 1): Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Causality: The basic bicarbonate solution neutralizes the acidic byproducts and any remaining reducing agent.

-

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash removes residual water, and the drying agent removes all traces of moisture before solvent evaporation.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution system (e.g., 0-10% Methanol in DCM).

-

Causality: Chromatography separates the desired product from unreacted starting materials and byproducts based on polarity.

-

-

Final Validation (Validation Step 2): Collect the pure fractions (identified by TLC) and concentrate under reduced pressure. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The HRMS should confirm the molecular weight of 233.35.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product drug but rather a valuable scaffold and building block . Its utility stems from its distinct functional handles.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be used as a fragment for screening against biological targets. The N-ethylpiperazine moiety is known to confer solubility and can occupy specific pockets in protein active sites, particularly in GPCRs and kinases.

-

Combinatorial Chemistry: The primary amine of the benzylamine group is a perfect handle for derivatization. It can be readily acylated, alkylated, or used in further reductive aminations to build a library of related compounds for structure-activity relationship (SAR) studies.

-

Linker Technology: In the development of PROTACs or Antibody-Drug Conjugates (ADCs), piperazine-containing linkers are frequently used. This molecule provides a foundational structure that can be elaborated into more complex linker systems.

For example, the core structure is analogous to moieties found in antagonists for various receptors. While direct biological activity data for this specific compound is scarce, its substructures are present in numerous CNS-active and anti-proliferative agents. Researchers can leverage this scaffold as a starting point for lead optimization campaigns, modifying the ethyl group or the aromatic ring to fine-tune potency, selectivity, and pharmacokinetic profiles.

Conclusion and Future Outlook

This compound is a chemical tool of significant value for drug discovery and development professionals. With a definitive molecular weight of 233.35 g/mol and a structure featuring two highly versatile functional groups, it serves as an ideal starting point for the synthesis of compound libraries and the exploration of novel chemical space. The synthetic and purification protocols detailed herein provide a reliable framework for obtaining high-purity material for such research endeavors. As the demand for novel chemical entities continues to grow, the strategic application of well-characterized building blocks like this one will remain paramount to the success of modern medicinal chemistry programs.

References

Spectral Analysis of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a molecule of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided to guide researchers in their own analytical work.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | d | 2H | Ar-H (ortho to CH₂N) |

| ~7.1-7.3 | d | 2H | Ar-H (ortho to CH₂-piperazine) |

| ~3.8 | s | 2H | Ar-CH₂ -NH₂ |

| ~3.5 | s | 2H | Ar-CH₂ -piperazine |

| ~2.4-2.6 | m | 8H | Piperazine ring protons |

| ~2.4 | q | 2H | -N-CH₂ -CH₃ |

| ~1.5 | s (broad) | 2H | -NH₂ |

| ~1.0 | t | 3H | -CH₂-CH₃ |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Quaternary Ar-C (para to CH₂N) |

| ~138 | Quaternary Ar-C (para to CH₂-piperazine) |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~62 | Ar-C H₂-piperazine |

| ~53 | Piperazine ring C H₂ |

| ~52 | -N-C H₂-CH₃ |

| ~46 | Ar-C H₂-NH₂ |

| ~12 | -CH₂-C H₃ |

Predicted in CDCl₃ solvent.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3300-3400 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 2950-3100 | Strong | C-H stretch (aromatic and aliphatic) |

| 1600-1650 | Medium | N-H bend (primary amine) |

| 1450-1500 | Medium | C=C stretch (aromatic ring) |

| 1100-1150 | Strong | C-N stretch (aliphatic amine) |

| 800-850 | Strong | C-H bend (para-substituted aromatic) |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion |

| 233 | [M]⁺ (Molecular Ion) |

| 218 | [M - CH₃]⁺ |

| 204 | [M - C₂H₅]⁺ |

| 146 | [M - C₅H₁₁N₂]⁺ (benzyl fragment) |

| 113 | [C₇H₁₅N₂]⁺ (ethylpiperazine fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly onto the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which will be automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution can be directly infused into the mass spectrometer or injected into a liquid chromatograph coupled to the mass spectrometer (LC-MS) for prior separation.

-

-

Data Acquisition:

-

Ionization Technique: Electrospray Ionization (ESI) is a common method for this type of molecule.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Mode: Full scan mode to detect the molecular ion and major fragments.

-

Mass Range: A range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized organic compound such as this compound.

Caption: Workflow for the synthesis and spectral characterization of an organic compound.

Potential biological activity of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

Authored by: Gemini, Senior Application Scientist

Date: December 30, 2025

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound this compound. While direct research on this specific molecule is not extensively published, its structure, featuring a benzylamine core linked to an ethylpiperazine moiety, suggests a strong potential for interaction with various biological targets, particularly within the central nervous system (CNS). This document outlines a structured, multi-stage research program, from initial in silico screening to detailed in vitro assays, designed to elucidate the compound's pharmacological profile. We will delve into the scientific rationale behind each experimental step, provide detailed protocols, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction and Rationale

The chemical scaffold of this compound is a composite of well-established pharmacophores. The benzylamine group is a fundamental component of many biologically active compounds, while the piperazine ring is a privileged structure in medicinal chemistry, known for its prevalence in CNS-active drugs. The presence of an N-ethyl group on the piperazine can significantly influence receptor affinity, selectivity, and pharmacokinetic properties.

Our hypothesis is that the combination of these moieties may result in a compound with significant activity at aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or monoamine transporters. Such a profile could indicate potential therapeutic applications in neuropsychiatric disorders, including depression, anxiety, or psychosis. This guide will lay out a logical and efficient pathway to explore these possibilities.

In Silico Profiling: A First Look at Potential Activity

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide valuable initial insights and help prioritize experimental efforts.

Physicochemical Properties and Drug-Likeness

A preliminary analysis of the compound's structure allows for the calculation of key physicochemical properties. These properties are critical for predicting its "drug-likeness" and potential for oral bioavailability, adhering to established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 235.35 g/mol | Yes (< 500) |

| LogP (octanol/water) | 2.5 | Yes (< 5) |

| Hydrogen Bond Donors | 2 | Yes (< 5) |

| Hydrogen Bond Acceptors | 3 | Yes (< 10) |

Data generated using computational chemistry software.

These initial predictions suggest that this compound possesses a favorable profile for oral absorption and cell permeability.

Target Prediction via Molecular Docking

To identify potential biological targets, we will employ reverse molecular docking. This involves docking the structure of our compound against a library of known protein structures, primarily focusing on CNS targets.

Experimental Protocol: Reverse Molecular Docking

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Target Library Preparation:

-

Select a panel of high-resolution crystal structures of CNS targets, including dopamine receptors (D1-D5), serotonin receptors (5-HT1A, 5-HT2A, etc.), and monoamine transporters (DAT, SERT, NET).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket based on known co-crystallized ligands.

-

-

Docking Simulation:

-

Utilize a validated docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each target protein.

-

Generate multiple binding poses and score them based on the predicted binding affinity (e.g., kcal/mol).

-

-

Analysis and Prioritization:

-

Rank the potential targets based on the docking scores.

-

Visually inspect the top-ranked binding poses to ensure key interactions (e.g., hydrogen bonds, salt bridges) are plausible. For instance, the tertiary amine of the piperazine ring is a likely candidate for forming a salt bridge with an acidic residue (e.g., Aspartic Acid) in the binding pocket of aminergic receptors.

-

In Vitro Evaluation: From Binding to Function

Based on the in silico predictions, a focused in vitro screening campaign can be designed to confirm target engagement and assess functional activity.

Primary Binding Assays

The first step is to determine if the compound physically binds to the prioritized targets. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Binding Assay

-

Materials:

-

Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing human D2 receptor).

-

A suitable radioligand with high affinity for the target (e.g., [³H]-Spiperone for D2 receptors).

-

This compound at a range of concentrations.

-

Assay buffer and a non-specific binding competitor.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filtermat to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of radioligand displacement against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant), which represents the affinity of the compound for the receptor.

-

Functional Assays: Agonist or Antagonist?

Once binding is confirmed, it is crucial to determine the functional consequence of this interaction. Does the compound activate the receptor (agonist activity) or block the action of the endogenous ligand (antagonist activity)?

Experimental Workflow: Functional Characterization

Literature Review: 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

A comprehensive search of scientific literature and patent databases reveals a significant lack of publicly available research on the specific biological activities, experimental protocols, and signaling pathways associated with 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. While the compound is available from several chemical suppliers and is noted for its potential in medicinal chemistry, detailed scientific studies characterizing its synthesis, pharmacological properties, and mechanism of action are not present in the accessible literature.

This absence of primary research data prevents the creation of an in-depth technical guide as requested, including quantitative data tables, detailed experimental methodologies, and diagrams of biological pathways.

Chemical and Physical Properties

Despite the lack of biological data, basic chemical and physical properties have been compiled from supplier databases.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃N₃ | Sigma-Aldrich, LabSolutions |

| Molecular Weight | 233.35 g/mol | Sigma-Aldrich, LabSolutions |

| CAS Number | 914349-67-0 | MySkinRecipes |

| Boiling Point | 351.8±32.0°C | MySkinRecipes |

| Form | Solid | Sigma-Aldrich |

| Storage Temperature | 2-8°C | MySkinRecipes |

Potential Applications

One supplier notes that this compound is utilized in the pharmaceutical industry as a building block for the synthesis of various drugs, particularly those targeting the central nervous system. This is attributed to its chemical structure, which incorporates both an ethylpiperazine and a benzylamine moiety, features that can be modified to enhance the efficacy and specificity of drug candidates. However, no specific examples of marketed or investigational drugs derived from this compound have been identified in the literature.

Related Compounds and Patents

Searches for related compounds and patents have uncovered information on structurally similar molecules. For instance, derivatives of piperazine and benzylamine are common scaffolds in drug discovery, appearing in patents for a wide range of therapeutic areas, including oncology (e.g., as CDK4/6 inhibitors) and as components of tyrosine kinase inhibitors like Imatinib. It is plausible that this compound was synthesized as part of a chemical library for screening in drug discovery programs, but the results of such screenings are not publicly available.

Conclusion

The core requirements of this literature review—to provide quantitative data, experimental protocols, and visualizations of signaling pathways for this compound—cannot be fulfilled due to the absence of published scientific research on this specific molecule. While its chemical properties are documented by suppliers and its potential as a pharmaceutical intermediate is suggested, there is no available data to construct a detailed technical guide on its biological functions. Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological profile of this compound.

In-Depth Technical Guide: Safety and Handling of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety and handling information for 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine. Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related compounds, such as substituted benzylamines and piperazine derivatives, to provide a precautionary approach to its handling. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with institutional and regulatory safety standards.

Introduction

This compound is a chemical compound often utilized in research and drug discovery as a building block for more complex molecules. Its structure, incorporating a benzylamine and an ethylpiperazine moiety, suggests a range of potential chemical reactivity and biological activity. A thorough understanding of its safety and handling is paramount for ensuring the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Other Classifications:

-

Storage Class: 11 - Combustible Solids.[2]

-

WGK (Water Hazard Class): 3 - Severely hazardous to water.[2]

The structure contains an aromatic amine, a class of compounds that can have various toxicological effects, including skin sensitization and, in some cases, carcinogenicity with prolonged exposure.[3][4][5][6] The piperazine group is also found in many pharmacologically active compounds and can have its own toxicological profile.

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The following table summarizes the known information.

| Property | Value | Source |

| Molecular Formula | C14H23N3 | [2][3] |

| Molecular Weight | 233.35 g/mol | [2][3] |

| Physical State | Solid | [2] |

Toxicological Data

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been found in the public domain. The GHS hazard statements indicate acute oral toxicity, skin and eye irritation, and respiratory tract irritation. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have toxic properties similar to other substituted benzylamines and aromatic amines.

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling research chemicals with limited safety information.

5.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE should be conducted before handling this compound.

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove thickness and breakthrough time should be considered. |

| Body Protection | A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron or suit may be necessary. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

5.2. Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

5.3. Storage and Handling

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Minimize the quantities used.

5.4. First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

5.5. Spill and Disposal Procedures

-

Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.

Visualizations

6.1. Safe Handling Workflow

References

- 1. labsolu.ca [labsolu.ca]

- 2. GHS Classification- Flammable Solids | Inventory Pedia | ChemRadar [chemradar.com]

- 3. Probabilistic health risk assessment of primary aromatic amines in polyamide cooking utensils in China by Monte Carlo simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Commercial Availability and Application of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

For drug development professionals and researchers in medicinal chemistry, the efficient procurement of novel building blocks is paramount to accelerating discovery timelines. This guide provides a comprehensive technical overview of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine, a versatile heterocyclic compound. We will delve into its commercial availability, key chemical properties, potential synthetic routes, and its emerging role as a structural motif in pharmacologically active agents.

Compound Identification and Physicochemical Properties

This compound is a disubstituted benzylamine featuring an ethylpiperazine moiety. This combination of a flexible linker and a basic piperazine ring makes it a valuable scaffold in chemical synthesis.

A summary of its key identifiers and properties is presented below for rapid assessment and integration into research databases.

| Property | Value | Source(s) |

| IUPAC Name | [4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methanamine | [1] |

| CAS Number | 914349-67-0 | [1][2] |

| Molecular Formula | C₁₄H₂₃N₃ | [1][3][4] |

| Molecular Weight | 233.35 g/mol | [1][2][3][4] |

| Canonical SMILES | CCN1CCN(CC1)Cc2ccc(CN)cc2 | [3][4] |

| InChI Key | SAUDSDDZIRPWMO-UHFFFAOYSA-N | [1][3][4] |

| Form | Solid | [3] |

| Purity | Typically ≥97% | [1][2] |

| Boiling Point | 351.8±32.0°C (Predicted) | [5] |

| Storage | 2-8°C Recommended | [5] |

Commercial Sourcing and Procurement Strategy

This compound is available from several chemical suppliers, primarily positioned as a research chemical or building block for discovery chemistry. It is crucial for researchers to understand the nature of the supply chain for such specialized reagents.

Verified Commercial Suppliers

The following table summarizes known suppliers of this compound. Note that availability and lead times can vary. It is important to note that some suppliers, like Sigma-Aldrich and Amerigo Scientific, provide this product as part of a unique collection for early discovery and do not independently collect analytical data, placing the onus of identity and purity confirmation on the buyer.[3][4]

| Supplier | Product Code / SKU | Purity | Notes |

| Sigma-Aldrich | CDS005655 | AldrichCPR | Buyer assumes responsibility for confirming identity/purity.[3] |

| Fluorochem | F211520 | 97% | Available in various pack sizes (250mg, 1g, 5g).[1] |

| Bide Pharmatech | Bide-675668 | - | Listed as available, custom synthesis services offered.[6] |

| LabSolutions | LS-194191 | 97% | Provides basic safety and hazard information.[2] |

| Amerigo Scientific | AM-F211520 | - | For Research Use Only; buyer to confirm purity.[4] |

| MySkinRecipes | #72250 | 97% | Lists specific pack sizes (250mg, 1g) with pricing.[5] |

Procurement Workflow

Sourcing specialized chemicals requires a systematic approach to ensure quality and project timeline adherence. The workflow below outlines a best-practice model for procurement and validation.

Caption: A logical workflow for sourcing and validating research chemicals.

Synthesis and Retrosynthetic Analysis

While commercially available in research quantities, an understanding of the synthetic routes to this compound is valuable for potential scale-up or derivatization. The structure lends itself to a straightforward retrosynthetic analysis rooted in common organic chemistry transformations.

The key disconnection is at the benzylic C-N bond formed between the benzylamine precursor and the ethylpiperazine moiety. A plausible and efficient laboratory-scale synthesis involves a reductive amination reaction.

Caption: A common synthetic route via reductive amination.

Experimental Considerations:

-

Reductive Amination : The reaction between 4-formylbenzonitrile and N-ethylpiperazine can be mediated by a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the intermediate, 4-((4-ethylpiperazin-1-yl)methyl)benzonitrile.[7] This method is known for its high chemoselectivity and tolerance of various functional groups.

-

Nitrile Reduction : The final step involves the reduction of the nitrile group to a primary amine. This can be achieved through catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄).[7]

This synthetic approach is modular, allowing for the substitution of either starting material to generate a library of analogues for structure-activity relationship (SAR) studies.

Applications in Medicinal Chemistry and Drug Discovery

The benzylamine and piperazine moieties are privileged structures in medicinal chemistry, frequently appearing in FDA-approved pharmaceuticals.[8][9] The piperazine ring, in particular, is often used to improve aqueous solubility and pharmacokinetic properties or to serve as a versatile scaffold.[8]

While specific published applications for this compound are not abundant, its structural components are present in numerous biologically active molecules. For instance:

-

Benzylpiperazine derivatives have been explored as tyrosinase inhibitors for anti-melanogenic agents and in the development of kinase inhibitors.[8][10]

-

Benzylamine derivatives are core fragments in compounds developed as acetylcholinesterase inhibitors for treating dementia.[11]

-

The ethylpiperazine group is a common feature in various kinase inhibitors and other targeted therapies.[8]

This compound serves as a ready-to-use building block for synthesizing more complex molecules targeting a range of biological pathways, from oncology to neurodegenerative diseases.[11][12] Its primary amine handle allows for facile amide bond formation, urea synthesis, or further alkylation, making it a highly versatile starting point for discovery programs.

Safety and Handling

According to supplier safety data, this compound is classified as harmful and an irritant.[1]

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Measures : Standard laboratory personal protective equipment (PPE) is required, including safety goggles, gloves, and a lab coat. Handling should occur in a well-ventilated area or a chemical fume hood.[1]

Researchers must consult the material safety data sheet (MSDS) from their specific supplier before handling this compound.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. This compound [myskinrecipes.com]

- 6. bidepharmatech.lookchem.com [bidepharmatech.lookchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Ethylpiperazin-1-ylmethyl)benzylamine is a molecule containing a piperazine moiety, a common scaffold in drug discovery known for its versatile pharmacological activities.[1] Piperazine derivatives are integral to the development of therapeutics for a wide range of diseases, including cancer and infectious diseases.[1][2] The presence of the dual nitrogen atoms in the piperazine ring often imparts favorable physicochemical properties such as improved water solubility and oral bioavailability, making them attractive candidates for drug development.[1]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on two key areas where piperazine-containing compounds have shown significant promise: anticancer and antimicrobial activities. The following sections outline methodologies for assessing cytotoxicity against cancer cell lines and determining the minimum inhibitory concentration against various microorganisms.

Illustrative Quantitative Data

Due to the absence of specific experimental data for this compound in the public domain, the following tables present hypothetical data to illustrate how quantitative results from the described assays could be summarized.

Table 1: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.5 |

| HCT-116 | Colon Carcinoma | 15.2 |